![molecular formula C16H13NO6S B2397820 5-[[(E)-2-苯乙烯基]磺酰氨基]苯-1,3-二甲酸 CAS No. 315677-95-3](/img/structure/B2397820.png)

5-[[(E)-2-苯乙烯基]磺酰氨基]苯-1,3-二甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

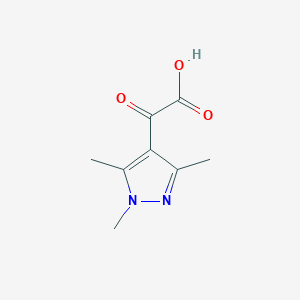

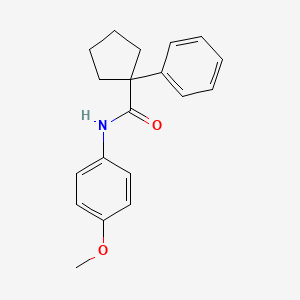

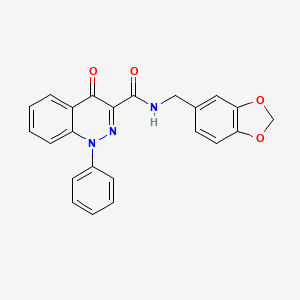

The compound “5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid” is a complex organic molecule. It contains a benzene ring (a six-carbon ring structure) which is a common structure in organic chemistry . The molecule also contains a sulfonylamino group and a phenylethenyl group attached to the benzene ring.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a stable, aromatic base for the molecule, while the sulfonylamino and phenylethenyl groups could add complexity to the structure .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific groups present in the molecule. The benzene ring is generally quite stable, but the sulfonylamino and phenylethenyl groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .科学研究应用

新型化合物的合成

- 合成了一系列带有芳基磺酸酯部分的1H-吡唑衍生物,展示了潜在的抗炎活性和抗菌特性。这些化合物说明了磺酰氨基化合物在开发新的治疗剂中的效用 (Kendre 等,2013)。

抗癌应用

- 合成了苯基氨基磺酰基-1,4-萘醌衍生物,并评估了它们对各种人癌细胞系的细胞毒活性,显示出有效的细胞毒性和对正常细胞的低毒性。这强调了磺酰氨基化合物在癌症研究中的潜力 (Ravichandiran 等,2019)。

材料科学

- 合成了带有侧基 3-碘苯磺酰基团的聚(亚芳基醚),并对其进行了修饰,展示了磺酰氨基化合物在创建具有在各种技术领域潜在应用的功能材料方面的多功能性 (Tatli 等,2013)。

分子探针和光化学

- 合成了一个基于带有磺酰部分的双[(二芳基氨基)苯乙烯基]苯核心的双光子活化光酸发生器。该化合物能够在近红外照射下引发环氧化物的聚合,突出了磺酰氨基化合物在开发用于 3D 微制造的高级材料中的用途 (Zhou 等,2002)。

化学合成和反应

- 磺酰氨基化合物已被用作各种化学反应中的中间体,表明它们在合成化学中对于构建具有特定官能团的复杂分子很重要 (Khan 等,2011)。

作用机制

Target of Action

The primary target of the compound “5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid” is the MurE ligase , an enzyme crucial for the early stages of peptidoglycan biosynthesis . Peptidoglycan is an essential component of the bacterial cell wall and plays a critical role in protecting bacteria against osmotic lysis .

Mode of Action

The compound interacts with the MurE ligase, which catalyzes the addition of L-Lysine (L-Lys) in Gram-positive bacteria or meso-diaminopimelic acid (meso-A2pm) in most Gram-negative bacteria to form UDP-N-acetylmuramoyl-L-Ala-D-Glu-L-Lys/A2pm . The high substrate specificity for L-Lys or meso-A2pm makes this enzyme an attractive target for the development of antibacterial agents .

Biochemical Pathways

The compound affects the peptidoglycan biosynthesis pathway, specifically the early stages involving the ATP-dependent MurC-F ligases . By inhibiting the MurE ligase, the compound disrupts the assembly of the pentapeptide part of the monomer unit, which is crucial for the formation of the peptidoglycan layer .

Result of Action

By inhibiting the MurE ligase, the compound disrupts the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall . This disruption can lead to osmotic lysis, causing the death of the bacteria .

安全和危害

未来方向

属性

IUPAC Name |

5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO6S/c18-15(19)12-8-13(16(20)21)10-14(9-12)17-24(22,23)7-6-11-4-2-1-3-5-11/h1-10,17H,(H,18,19)(H,20,21)/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVKKOHQYLJNQI-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2397743.png)

![(2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B2397745.png)

![3-(1H-pyrrol-1-yl)-N'-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B2397748.png)

![7-(2,3-dimethoxyphenyl)-2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2397751.png)